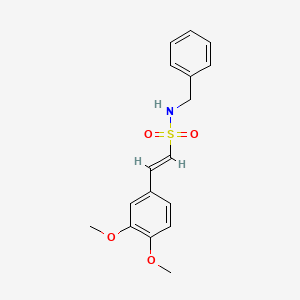

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is an organic compound that features a benzyl group, a dimethoxyphenyl group, and an ethenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzylamine in the presence of a base to form the corresponding imine. This imine is then subjected to a sulfonamide formation reaction using ethenesulfonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the benzyl and dimethoxyphenyl groups.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide exhibits potent anticancer properties. A study reported that derivatives of this compound showed cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. Additionally, in vivo studies on nude mice xenografts indicated significant tumor size reduction when treated with related compounds .

Case Study:

In one study involving a derivative of this compound, it was shown to disrupt microtubule formation and induce cell death through caspase activation and tubulin depolymerization .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its sulfonamide group is known for enhancing biological interactions, making it a candidate for further development as an antimicrobial agent.

Biological Mechanisms

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. For instance, it may block substrate access to enzymes by occupying their active sites .

Industrial Applications

In industry, this compound can be utilized as a building block for synthesizing more complex molecules or materials with tailored properties, such as polymers and coatings .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application | Description | Findings |

|---|---|---|

| Anticancer | Exhibits cytotoxicity against cancer cell lines | IC50 values between 5-10 nM; significant tumor reduction in vivo studies |

| Antimicrobial | Potential antimicrobial properties | Effective against various pathogens |

| Mechanistic Studies | Interacts with enzymes/receptors to modulate activity | Inhibits enzyme activity by binding to active sites |

| Industrial Uses | Building block for complex molecules and materials | Utilized in the development of polymers and coatings |

Mécanisme D'action

The mechanism of action of (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-4-(3’,4’-dimethoxyphenyl)but-3-en-2-ol: Known for its anti-inflammatory properties.

Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate: Used as a sunscreen agent due to its high sun protection factor.

Uniqueness

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Activité Biologique

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

- IUPAC Name: (E)-N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide

- Molecular Formula: C17H19NO4S

- Molar Mass: 333.4 g/mol

The compound features a benzyl group, a dimethoxyphenyl group, and an ethenesulfonamide moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Imine: Reaction of 3,4-dimethoxybenzaldehyde with benzylamine in the presence of a base.

- Sulfonamide Formation: The resulting imine is treated with ethenesulfonyl chloride under basic conditions to yield the target compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated a series of related compounds for their cytotoxic effects on various cancer cell lines. Notably:

- IC50 Values: Some derivatives showed potent cytotoxicity with IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines.

- In Vivo Studies: Xenograft assays in nude mice demonstrated a dramatic reduction in tumor size when treated with specific analogs of this compound, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Microtubule Disruption: The compound disrupts microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase.

- Caspase Activation: It induces apoptosis through caspase activation and tubulin depolymerization .

Data Table: Biological Activity Overview

Study 1: Anticancer Evaluation

A study synthesized several (E)-N-aryl-2-arylethenesulfonamides and evaluated them for anticancer activity. Among these compounds, one derivative demonstrated exceptional potency against a range of cancer cell lines and was further analyzed for its ability to penetrate the blood-brain barrier (BBB), suggesting potential applications in treating CNS tumors .

Study 2: Pharmacological Insights

In another investigation, the pharmacological profile of this compound was assessed. The results indicated not only significant anticancer properties but also potential antimicrobial effects, warranting further exploration into its therapeutic applications beyond oncology .

Propriétés

IUPAC Name |

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-21-16-9-8-14(12-17(16)22-2)10-11-23(19,20)18-13-15-6-4-3-5-7-15/h3-12,18H,13H2,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPKCXHBCBOOHN-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.